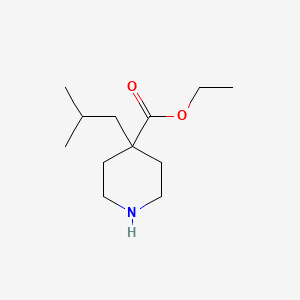

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate

Description

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate (CAS: 1227243-23-3) is a piperidine derivative featuring a 2-methylpropyl (isobutyl) substituent at the 4-position of the piperidine ring and an ethyl ester group at the same carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines the rigidity of the piperidine ring with the steric and electronic effects of the branched alkyl chain, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPFSXQZRTYELP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate typically involves the esterification of 4-piperidinecarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate serves as a building block in the synthesis of various pharmaceuticals. Its complex structure allows for interactions with multiple biological targets, making it valuable in drug development processes.

- Therapeutic Potential: The compound is being investigated for its potential as a therapeutic agent due to its ability to modulate enzyme activity and receptor binding.

Biological Studies

The compound is utilized in biological research to explore its effects on cellular processes.

- Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for diseases such as cancer .

- Receptor Binding: Its ability to bind to various receptors makes it a candidate for studying signal transduction pathways.

Industrial Applications

In industrial settings, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other organic compounds.

- Agrochemicals: The compound's properties make it suitable for use in pesticides and herbicides, enhancing agricultural productivity.

- Polymers and Coatings: It is also employed in the production of coatings and adhesives, where it acts as a catalyst to improve reaction efficiency .

Table 1: Comparison of Applications

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Anticancer agents |

| Biological Studies | Investigates enzyme inhibition and receptor binding | Signal transduction studies |

| Industrial Applications | Used in agrochemicals and polymer production | Pesticides, coatings |

Case Study 1: Anticancer Research

A study conducted by Aziz-ur-Rehman et al. explored the synthesis of new piperidine derivatives, including this compound. The derivatives showed promising anticancer activity against various cancer cell lines, indicating the compound's potential as a lead structure for developing new cancer therapies .

Case Study 2: Agrochemical Development

Research has demonstrated that this compound can enhance the efficacy of certain agrochemicals. In field trials, formulations containing this compound exhibited improved pest control compared to standard treatments, showcasing its utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

The compound belongs to a broader class of 4-substituted piperidine-4-carboxylates. Key analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., sulfamoylbenzoyl in ) enhance electrophilicity at the ester, while electron-donating groups (e.g., phenyl in pethidine ) modulate resonance stability.

- Biological Activity : Substitutions like phenyl (pethidine) or azabicyclo groups (umeclidinium precursor ) confer pharmacological activity, whereas the target compound’s isobutyl group may prioritize metabolic stability over direct receptor interaction .

Biological Activity

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is a compound with significant biological activity, primarily due to its structural features that allow it to interact with various molecular targets. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an ethyl ester and a branched alkyl chain. Its molecular formula is , and it has a molecular weight of approximately 197.28 g/mol. The unique substitution pattern on the piperidine ring contributes to its distinct chemical and biological properties.

The biological activity of this compound is attributed to its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. It has been shown to interact with specific targets within the central nervous system, influencing neurotransmitter systems such as dopamine and norepinephrine.

Key Mechanisms:

- Enzyme Modulation : The compound can affect various enzymes, potentially altering metabolic pathways.

- Receptor Interaction : It exhibits binding affinity to certain receptors, which may lead to physiological changes.

- Signal Transduction : The compound may influence signaling cascades that regulate cellular responses.

Pharmacological Applications

This compound has been investigated for its potential therapeutic properties in several areas:

- Cardiovascular Effects : Some derivatives have demonstrated the ability to lower blood pressure without causing reflex tachycardia, making them candidates for hypertension treatment .

- Neuropharmacology : Compounds similar to this compound have shown promise as dopamine transporter (DAT) inhibitors, which could be beneficial for conditions like ADHD or substance use disorders .

- Antimicrobial Activity : Research indicates that piperidine derivatives possess antimicrobial properties, potentially useful in developing new antibiotics .

Study on Cardiovascular Effects

A study evaluated the effects of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (a derivative) on spontaneously hypertensive rats. Results showed significant blood pressure reduction without adverse effects typically associated with L-type calcium channel blockers, suggesting a favorable safety profile .

Neuropharmacological Evaluation

In another study, a series of piperidine derivatives were synthesized and tested for their ability to inhibit DAT. These compounds exhibited high affinity for DAT and norepinephrine transporters (NET), indicating potential applications in treating neuropsychiatric disorders .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| Ethyl 4-piperidinecarboxylate | Piperidine with ethyl group | Moderate enzyme modulation | Drug synthesis |

| Icaridin | Piperidine derivative | Insect repellent | Pest control |

| N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide | Piperidine with fluorophenyl and methoxy groups | Blood pressure reduction | Hypertension treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.